N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
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Overview
Description
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a complex organic compound that features a triazine ring, a vinyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the allylsulfanyl group and the vinyl group. The final step involves the coupling of the triazine derivative with 4-methoxyaniline under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The vinyl group may participate in conjugation reactions, altering the electronic properties of the compound and affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
- N-(2-(3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
Uniqueness
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is unique due to the presence of the allylsulfanyl group, which imparts distinct reactivity and potential biological activity compared to its methyl or ethyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-11-22-16-18-15(12(2)19-20-16)9-10-17-13-5-7-14(21-3)8-6-13/h4-10,17H,1,11H2,2-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSLNCVJAZNQRN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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